molecular formula C11H12ClNO3S B3032807 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride CAS No. 53478-78-7

3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride

Cat. No.: B3032807
CAS No.: 53478-78-7
M. Wt: 273.74 g/mol
InChI Key: WFLKARVXTSEQCB-UHFFFAOYSA-N
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Description

3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride is a chemical compound with the molecular formula C11H12ClNO3S and a molecular weight of 273.74 g/mol. This compound is characterized by the presence of a benzoyl chloride group attached to a 1,1-dioxo-1lambda~6~,2-thiazinan-2-yl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride typically involves the reaction of 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

3-(1,1-Dioxo-1lambda 6 ,2-thiazinan-2-yl)benzoic acid+Thionyl chloride3-(1,1-Dioxo-1lambda 6 ,2-thiazinan-2-yl)benzoyl chloride+SO2+HCl\text{3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(1,1-Dioxo-1lambda 6 ,2-thiazinan-2-yl)benzoic acid+Thionyl chloride→3-(1,1-Dioxo-1lambda 6 ,2-thiazinan-2-yl)benzoyl chloride+SO2​+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common reagents used in these reactions include thionyl chloride, amines, alcohols, thiols, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar compounds to 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride include:

    3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoic acid: This compound is the hydrolyzed form of the acyl chloride and is used in similar applications.

    3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)-4-methyl-benzoic acid: This compound has a methyl group on the benzene ring and is used in proteomics research.

    3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)-4-methyl-benzoyl chloride: This compound has a similar structure but with a methyl group on the benzene ring, and it is used in similar chemical reactions.

The uniqueness of this compound lies in its specific reactivity and applications in various fields of scientific research.

Properties

IUPAC Name

3-(1,1-dioxothiazinan-2-yl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c12-11(14)9-4-3-5-10(8-9)13-6-1-2-7-17(13,15)16/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLKARVXTSEQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496058
Record name 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53478-78-7
Record name 3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride
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3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride
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3-(1,1-Dioxo-1lambda~6~,2-thiazinan-2-yl)benzoyl chloride

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